
(2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone) is a chemical compound with the molecular formula C28H20O3 It is a derivative of oxirane, featuring two phenyl groups attached to the oxirane ring and two phenylmethanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone) typically involves the epoxidation of the corresponding stilbene derivative. One common method is the reaction of trans-stilbene with a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions to form the oxirane ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into diols or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Diols or other reduced forms of the compound.
Substitution: Functionalized derivatives with various substituents on the phenyl rings.
Aplicaciones Científicas De Investigación
(2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone) involves its interaction with molecular targets through its oxirane ring and phenyl groups. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. The phenyl groups can participate in π-π interactions and other non-covalent interactions with molecular targets, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Stilbene oxide: A structurally related compound with similar reactivity but lacking the additional phenylmethanone groups.
Bibenzyl, α,α’-epoxy-: Another related compound with an oxirane ring and phenyl groups but different substitution patterns.
Uniqueness: (2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone) is unique due to the presence of both the oxirane ring and the phenylmethanone groups, which provide distinct reactivity and potential for functionalization compared to similar compounds. Its structural features make it a valuable compound for studying complex chemical reactions and developing new materials.
Propiedades
Número CAS |
35925-94-1 |
|---|---|
Fórmula molecular |
C28H20O3 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
(3-benzoyl-2,3-diphenyloxiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C28H20O3/c29-25(21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)28(31-27,24-19-11-4-12-20-24)26(30)22-15-7-2-8-16-22/h1-20H |
Clave InChI |
VHTHEVZGLMYPQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2(C(O2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B13987437.png)
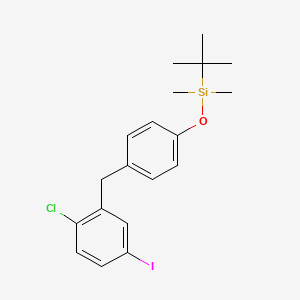
![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)


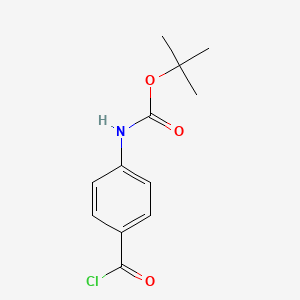

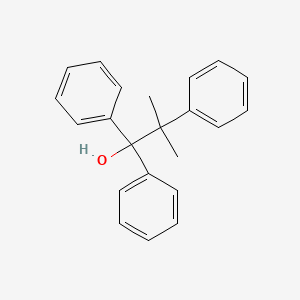
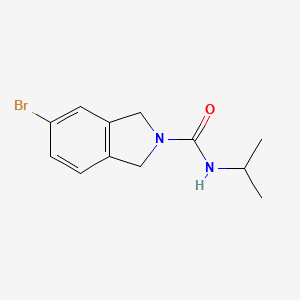
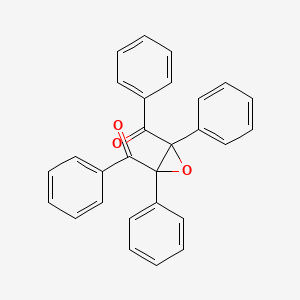
![Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-](/img/structure/B13987488.png)

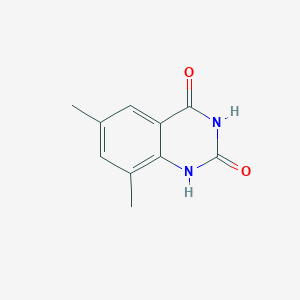
![6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987511.png)
